

A Comparative Review of Sacubitril Pharmacokinetics Across Species

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Compound of Interest		
Compound Name:	Sacubitril sodium	
Cat. No.:	B1680483	Get Quote

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This guide provides a comprehensive comparison of the pharmacokinetic profiles of sacubitril and its active metabolite, LBQ657, across various species. Understanding the cross-species differences and similarities in drug metabolism and exposure is crucial for the preclinical to clinical translation of drug development. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the metabolic pathway and typical experimental workflows.

Cross-Species Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of sacubitril and its active metabolite, LBQ657, in humans and dogs. While preclinical studies have been conducted in rats and monkeys, specific quantitative plasma pharmacokinetic data (Cmax, Tmax, AUC, and half-life) were not readily available in the public domain at the time of this review.



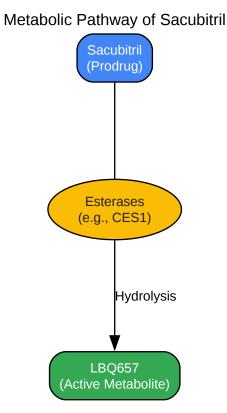
Parameter	Sacubitril (Humans)	LBQ657 (Humans)	Sacubitril/Valsartan (Dogs)
Dose	97 mg (as part of Sacubitril/Valsartan 200 mg)	97 mg (as part of Sacubitril/Valsartan 200 mg)	225 mg and 675 mg/day
Cmax (Maximum Plasma Concentration)	~171 ng/mL[1]	~13,686 ng/mL[1]	Data not available
Tmax (Time to Maximum Plasma Concentration)	~0.5 hours[2][3]	~2 hours[2][3]	Data not available
AUC (Area Under the Curve)	Data not available	Data not available	Data not available
t½ (Elimination Half- life)	~1.4 hours[4]	~11.5 hours[4]	Data not available
Bioavailability	≥ 60%[2]	Not applicable	Data not available
Protein Binding	94-97%[2]	94-97%[2]	Data not available

Note: The data for dogs is based on studies administering sacubitril/valsartan, and specific pharmacokinetic parameters for sacubitril and LBQ657 were not detailed in the available literature. Preclinical studies in rats have confirmed the presence of sacubitril and its metabolites in plasma and milk, but specific pharmacokinetic values were not found.[2] Similarly, while studies in cynomolgus monkeys have been conducted, plasma pharmacokinetic data was not available.

Metabolic Pathway of Sacubitril

Sacubitril is a prodrug that is rapidly converted to its active metabolite, LBQ657, through esterase-mediated hydrolysis. LBQ657 is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides.





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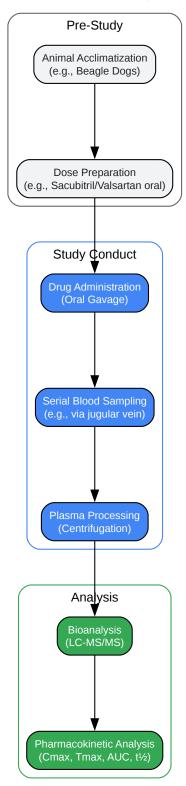
Caption: Metabolic conversion of the prodrug sacubitril to its active form, LBQ657.

Typical Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a general workflow for conducting a pharmacokinetic study of sacubitril, based on methodologies described in the reviewed literature.



Typical Pharmacokinetic Study Workflow



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